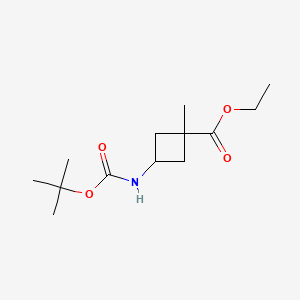
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate is a complex organic compound that features a cyclobutane ring substituted with an ethyl ester, a tert-butoxycarbonylamino group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, followed by the introduction of the tert-butoxycarbonylamino group and the ethyl ester functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
科学的研究の応用
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl trans-3-(tert-butoxycarbonylamino)-cyclobutanecarboxylate: Lacks the methyl group, which may affect its reactivity and binding properties.
Ethyl trans-3-(amino)-1-methyl-cyclobutanecarboxylate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive but less stable.
Ethyl trans-3-(tert-butoxycarbonylamino)-cyclopentanecarboxylate: Features a cyclopentane ring instead of a cyclobutane ring, which can influence its conformational flexibility and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
ethyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(5)7-9(8-13)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,16) |
InChIキー |
BSOONLKZHRPWLI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


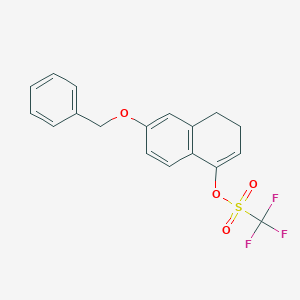
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
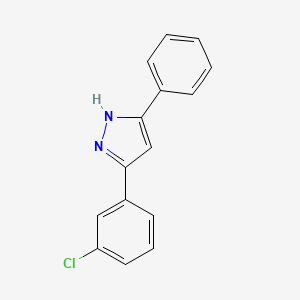
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)
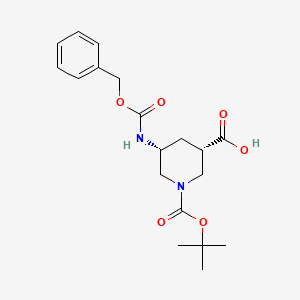
![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)
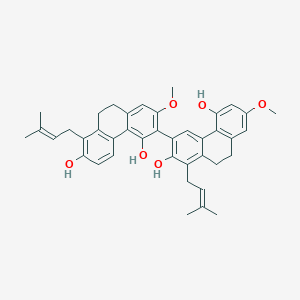
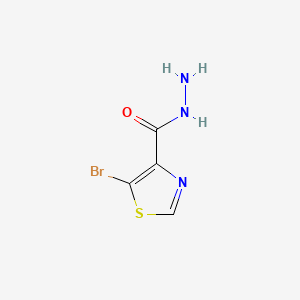
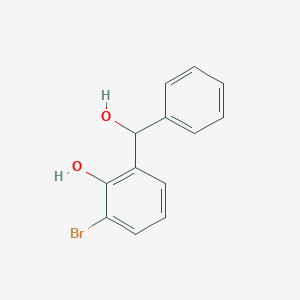
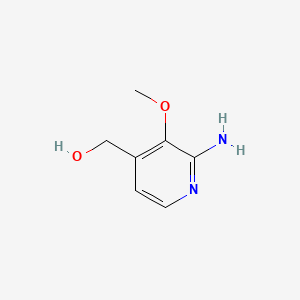
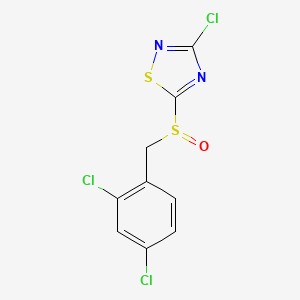
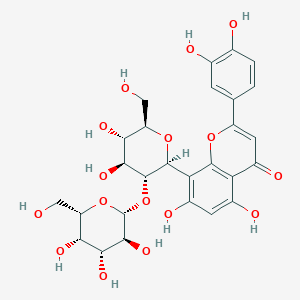
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
